molecular formula C9H6O5 B13903708 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B13903708
M. Wt: 194.14 g/mol
InChI Key: LROCRUXBQGFESS-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

3-hydroxy-1-oxo-3H-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H6O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3,9,13H,(H,10,11)

InChI Key

LROCRUXBQGFESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(OC2=O)O

Origin of Product

United States

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